molecular formula C18H18N4O4S B2967396 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide CAS No. 1428373-31-2

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide

Cat. No. B2967396
M. Wt: 386.43
InChI Key: ZAWKWHXMIZQYJX-UHFFFAOYSA-N
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Description

The compound “N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic molecule. It contains several functional groups including a furan ring, a carbonyl group, a tetrahydroisoquinoline group, an imidazole ring, and a sulfonamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, furan-2-carbonyl chloride could be used as a starting material . The exact synthesis pathway would depend on the desired configuration and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan and imidazole rings, for example, are aromatic and would contribute to the compound’s stability . The tetrahydroisoquinoline group is a common structure in alkaloids and can exist in several different stereochemical configurations .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, while the imidazole ring could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could increase its stability and affect its solubility .

Scientific Research Applications

Synthesis and Characterization

One area of research focuses on the synthesis and characterization of compounds with structural similarities to N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide, highlighting their potential in creating new chemical entities. For example, studies on the synthesis of tetrahydro-diepoxybenzo[de]isoquinoline derivatives have shown the importance of specific interactions, like F⋯O interactions, in the solid state, providing insights into molecular assembly and potential application in drug design (Grudova et al., 2020).

Biological Activity

Research on compounds incorporating imidazo[2,1-a]isoquinoline structures points to their diverse biological activities, including anti-inflammatory and antirhinoviral properties. This underlines the potential of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide in contributing to new therapeutic agents with specific pharmacological profiles (Hou et al., 2004).

Catalysis and Chemical Transformations

The utilization of sulfonamide-based compounds in catalytic processes and chemical transformations highlights another aspect of scientific research applications. For instance, the use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst in the synthesis of polyhydroquinoline derivatives showcases the role of sulfonamide derivatives in facilitating efficient and eco-friendly chemical reactions (Khaligh, 2014).

Inhibition and Enzymatic Studies

Sulfonamide hybrids, including those with isoquinoline components, have been extensively studied for their inhibitory effects on enzymes such as carbonic anhydrases. This research has significant implications for the development of drugs targeting various diseases, demonstrating the compound's relevance in medicinal chemistry (Ghomashi et al., 2022).

Environmental and Microbial Degradation

Studies on the microbial degradation of sulfonamide antibiotics provide insights into the environmental impact and biodegradation pathways of similar compounds. This research is crucial for understanding how these compounds interact with the environment and can inform strategies for mitigating their potential persistence and resistance propagation (Ricken et al., 2013).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, characterization, and potential uses of this compound .

properties

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-methylimidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWKWHXMIZQYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1-methyl-1H-imidazole-4-sulfonamide

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